Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

Catalog No.
S13100659
CAS No.
M.F
C16H13ClN2O2
M. Wt
300.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin...

Product Name

Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester

IUPAC Name

ethyl 4-(5-chloropyrrolo[2,3-b]pyridin-1-yl)benzoate

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-3-5-14(6-4-11)19-8-7-12-9-13(17)10-18-15(12)19/h3-10H,2H2,1H3

InChI Key

LCSAGZFYVDHUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=CC3=CC(=CN=C32)Cl

Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester, identified by the CAS number 934290-88-7, is a complex organic compound characterized by the molecular formula C16H13ClN2O2C_{16}H_{13}ClN_{2}O_{2} and a molecular weight of approximately 300.74 g/mol. The structure of this compound features a benzoic acid moiety with an ethyl ester functional group and a pyrrolo[2,3-b]pyridine derivative that includes a chloro substituent at the 5-position of the pyrrole ring. This configuration contributes to its unique chemical properties and potential biological activities, particularly in medicinal chemistry where it is explored for its role as a kinase inhibitor .

The primary chemical reaction involving benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is esterification, which is the process of forming an ester from benzoic acid and ethanol in the presence of an acid catalyst. This reaction typically proceeds as follows:

  • Formation of Ethyl Ester: Benzoic acid reacts with ethanol to form ethyl benzoate and water.
  • Nucleophilic Substitution: The chloro group on the pyrrolo ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .

Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has been studied for its biological activities, particularly as an inhibitor of SGK-1 kinase (serum/glucocorticoid-regulated kinase 1). SGK-1 plays a crucial role in various cellular processes including cell survival and metabolism. The compound's ability to inhibit this kinase suggests potential applications in treating diseases such as cancer and metabolic disorders due to its influence on signaling pathways related to cell growth and survival.

The synthesis of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can be achieved through various methods:

  • Direct Esterification: Reacting benzoic acid with ethanol in the presence of an acid catalyst.
  • Multi-step Organic Synthesis: Involving the formation of the pyrrolo[2,3-b]pyridine structure followed by functionalization to introduce the chloro group.
  • Coupling Reactions: Utilizing coupling agents to facilitate the attachment of the pyrrole moiety to the benzoic acid framework.

These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed .

Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several applications:

  • Medicinal Chemistry: As a potential lead compound in drug development targeting specific kinases involved in cancer treatment.
  • Research: Utilized in studies exploring kinase inhibition and cellular signaling pathways.
  • Material Science: May serve as a building block for developing novel polymers or coatings due to its unique structural properties .

Interaction studies have shown that benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester can effectively bind to various biological targets. These interactions can modulate signaling pathways critical for cell growth and survival. Specific studies indicate its efficacy in inhibiting SGK-1 kinase activity in vitro, suggesting therapeutic applications in oncology and other diseases where kinase activity is dysregulated.

Several compounds share structural similarities with benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester. Here are some notable examples:

Compound NameStructureUnique Features
4-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic AcidSimilar pyrrolo structure but lacks the cyano groupMay exhibit different biological activity due to structural variations
4-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic AcidSimilar structure with a methyl group instead of chloroPotentially different pharmacological properties
Ethyl 4-(5-cyano-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoateSimilar ester form but with a cyano groupFocused on different biological pathways

These compounds highlight the unique structural features of benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester that may influence its biological activity and therapeutic potential compared to other derivatives within the same class .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

300.0665554 g/mol

Monoisotopic Mass

300.0665554 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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